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Compound Name:
hydroxypropanoic acid

Cat. No.: B179881

An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(Benzylamino)-3-
hydroxypropanoic acid, a key chiral building block in modern synthetic and medicinal
chemistry. The document delineates its fundamental chemical identity, physicochemical
properties, and the critical importance of stereochemistry in its application. A detailed analytical
workflow for identity and purity verification is presented, emphasizing the principles of a self-
validating system for quality control. This guide is intended for researchers, scientists, and drug
development professionals who utilize complex chiral intermediates in the synthesis of novel
therapeutic agents, including its emerging role as a building block for protein degraders.

Chemical Identity and Nomenclature

2-(Benzylamino)-3-hydroxypropanoic acid is a non-natural amino acid derivative, structurally
related to serine, where the primary amine is substituted with a benzyl group. This modification
significantly alters its chemical properties and makes it a versatile intermediate for introducing a
protected amino-alcohol moiety into more complex molecules.

The compound's identity is critically defined by its stereochemistry, as it possesses a chiral
center at the alpha-carbon (C2). The different stereocisomers can exhibit distinct biological
activities and reaction kinetics, making precise nomenclature essential.
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e (2S)-2-(benzylamino)-3-hydroxypropanoic acid: This is the L-form, also referred to as N-

benzyl-L-serine.[1]

* (2R)-2-(benzylamino)-3-hydroxypropanoic acid: This is the D-form, or N-benzyl-D-serine.

[2][3]

e Racemic 2-(benzylamino)-3-hydroxypropanoic acid: A 1:1 mixture of the (S) and (R)

enantiomers.

The specific CAS Number is dependent on the stereoisomer in question. For instance, the (R)-
isomer is commonly identified by CAS Number 106910-77-4.[2][3][4] The molecular formula for
all stereoisomers is C10H13NO3.[2][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Benzylamino)-3-

hydroxypropanoic acid is paramount for its effective use in reaction design, formulation, and

analytical method development. The key quantitative data are summarized below.

Property Value Source
Molecular Weight 195.22 g/mol [2][3]
Monoisotopic Mass 195.08954 Da [51[6]
Molecular Formula C10H13NO3 [2][5][6]
Topological Polar Surface Area  69.6 A2 [6]
Hydrogen Bond Donor Count 3 [6]
Hydrogen Bond Acceptor

C)(;untg p 4 o)
Rotatable Bond Count 5 [6]

Canonical SMILES (S-isomer)

C1=CC=C(C=C1)CNC(=0)O 5]

Synthesis and the Imperative of Stereocontrol
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The synthesis of enantiomerically pure 2-(Benzylamino)-3-hydroxypropanoic acid is a
critical consideration for its application in drug development. The biological targets of
pharmaceuticals are inherently chiral, and often only one enantiomer of a drug molecule
provides the desired therapeutic effect, while the other may be inactive or even cause adverse
effects.

A common and effective strategy for producing enantiomerically pure forms of this compound is
through the asymmetric reduction of a keto-acid precursor, such as 2-benzyl-3-oxopropanoic
acid.[4] This method utilizes chiral catalysts, for example, BINAP-Ru complexes, to
stereoselectively reduce the ketone, yielding the desired hydroxyl group configuration with high
enantiomeric excess (>98% ee).[4] The choice of catalyst, solvent, and reaction conditions
(e.g., hydrogen pressure, temperature) are all critical variables that must be optimized to
ensure high yield and stereochemical fidelity. This approach is favored because it establishes
the chiral center with high precision, avoiding costly and often inefficient chiral separation steps
later in the synthetic sequence.

Analytical Characterization Workflow

To ensure the quality, identity, and purity of 2-(Benzylamino)-3-hydroxypropanoic acid for
research and development, a robust, multi-step analytical workflow is required. This workflow
acts as a self-validating system, where each step provides orthogonal data to confirm the
material's specifications.
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Material Reception & Initial Checks

Sample Receipt & Documentation

;
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(Color, Form)
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FTIR Spectroscopy
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l
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roceed if structure confirmed

Purity & Impurity Profiling
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l

Chiral HPLC
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:

LC-MS Analysis
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Proceed if purity meets spec
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Caption: Analytical workflow for the quality control of 2-(Benzylamino)-3-hydroxypropanoic
acid.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of 2-(Benzylamino)-3-
hydroxypropanoic acid using reverse-phase High-Performance Liquid Chromatography
(HPLC) with UV detection.

Objective: To quantify the purity of the target compound and separate it from potential process-
related impurities.

Methodology:
e Instrumentation & Columns:
o HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size). The C18
stationary phase is chosen for its versatility in retaining and separating moderately polar
organic molecules like the target analyte.

» Reagents and Mobile Phase Preparation:

o

Acetonitrile (ACN), HPLC grade.

[¢]

Water, HPLC grade or ultrapure.

o

Formic Acid (FA), LC-MS grade.

Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization

[e]

state of the carboxylic acid and amine groups, ensuring sharp, symmetrical peaks.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

[e]

e Chromatographic Conditions:

o Flow Rate: 1.0 mL/min.
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o Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible
retention times.

o Detection Wavelength: 254 nm. The benzyl group provides strong UV absorbance at this
wavelength.

o Injection Volume: 10 pL.
o Gradient Elution:
= 0-2 min: 5% B

= 2-15 min: 5% to 95% B (This gradient effectively elutes the main compound while
separating less polar and more polar impurities).

» 15-17 min: 95% B (Column wash).

= 17-18 min: 95% to 5% B (Return to initial conditions).

18-22 min: 5% B (Re-equilibration).
e Sample and Standard Preparation:

o Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 2-
(Benzylamino)-3-hydroxypropanoic acid and dissolve in 10 mL of a 50:50
Water:Acetonitrile mixture (diluent) for a concentration of 1 mg/mL.

o Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL)
using the same diluent.

o Data Analysis:
o Inject the standard to determine its retention time and peak area.
o Inject the sample solution.

o Calculate the purity of the sample by area percent normalization. The purity is reported as
the area of the main peak divided by the total area of all peaks in the chromatogram,
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multiplied by 100.

Applications in Research and Drug Development

2-(Benzylamino)-3-hydroxypropanoic acid is not merely an academic curiosity; it is a
valuable intermediate with direct applications in pharmaceutical research.

o Chiral Building Block: Its primary utility lies in its role as a versatile chiral precursor.[4] The
defined stereocenter, along with the orthogonal protecting groups (benzyl on the amine) and
the reactive carboxylic acid and hydroxyl functionalities, allows for its incorporation into
complex molecular scaffolds during asymmetric synthesis.[4]

o Peptidomimetics and Novel Amino Acid Synthesis: It serves as a starting material for the
synthesis of peptidomimetics, where the natural peptide backbone is altered to improve
stability or activity. The benzyl group can be selectively removed under hydrogenolysis
conditions, freeing the amine for further coupling reactions.

» Protein Degrader Building Blocks: A significant emerging application is its use as a building
block for PROTACSs (Proteolysis-Targeting Chimeras) and other targeted protein degraders.
[2] These novel therapeutic modalities require complex, often chiral linkers to connect a
target-binding element to an E3 ligase-binding element, and intermediates like N-benzyl
serine are ideal for constructing these intricate linker architectures.

Conclusion

2-(Benzylamino)-3-hydroxypropanoic acid, with a molecular weight of 195.22 g/mol , is a
foundational chiral intermediate for advanced chemical synthesis.[2][3] Its value extends
beyond its basic physicochemical properties to its stereochemical integrity, which is essential
for the development of stereochemically pure active pharmaceutical ingredients. A
comprehensive analytical strategy, combining spectroscopic and chromatographic techniques,
is crucial for verifying its identity and purity, thereby ensuring its suitability for high-stakes
applications in medicinal chemistry and drug development. As therapeutic modalities evolve,
particularly in the field of targeted protein degradation, the demand for such well-characterized,
versatile building blocks is expected to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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